![molecular formula C4H7ClN2S B050921 4-(Aminomethyl)thiazole hydrochloride CAS No. 117043-86-4](/img/structure/B50921.png)
4-(Aminomethyl)thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)thiazole hydrochloride is a chemical compound with the molecular formula C4H7ClN2S and a molecular weight of 150.6298 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of aminothiazole derivatives has been reported in various studies . For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)thiazole hydrochloride consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Aminothiazole derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of Schiff base ligands, which were then used for chelation with bivalent metal chlorides .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been used in the development of analgesic drugs . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole compounds have shown potential as anti-inflammatory agents . Anti-inflammatory drugs are used to treat inflammation, a condition that can cause pain, discomfort, and illness.
Antimicrobial Activity
Thiazole derivatives have been used in the development of antimicrobial drugs . These drugs are used to treat infections caused by microorganisms, including bacteria, viruses, and fungi.
Antiviral Activity
Thiazole compounds have shown potential as antiviral agents . Antiviral drugs are a type of medication used specifically for treating viral infections.
Antitumor Activity
Thiazole derivatives have been used in the development of antitumor or cytotoxic drug molecules . These drugs are used to treat cancer by killing cells that are dividing too quickly.
Neuroprotective Activity
Thiazole compounds have shown potential as neuroprotective agents . Neuroprotective drugs are used to preserve the structure and function of neurons, to prevent, slow or even reverse the progression of neurodegenerative diseases.
Anticonvulsant Activity
Thiazole derivatives have been used in the development of anticonvulsant drugs . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Safety and Hazards
Future Directions
The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Mechanism of Action
Target of Action
Thiazole derivatives, including 4-(Aminomethyl)thiazole hydrochloride, have been found to exhibit significant biological activity against various bacteria and pathogens . They are known to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .
Mode of Action
Thiazole derivatives are known to interact with their targets through weak interactions with receptors and enzymes in the biological system . For example, some thiazole derivatives have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), a regulator of the Wnt signaling pathway .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they have been found to inhibit the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . They also interfere with the function of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication .
Pharmacokinetics
Thiazole derivatives are known to have good gastrointestinal absorption and can permeate the blood-brain barrier .
Result of Action
The result of the action of 4-(Aminomethyl)thiazole hydrochloride is likely to depend on its specific targets and mode of action. Thiazole derivatives have been found to exhibit antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities . For example, some thiazole derivatives have shown cytotoxic activity against human tumor cell lines .
properties
IUPAC Name |
1,3-thiazol-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKXTRRWXZPGDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625847 |
Source
|
Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)thiazole hydrochloride | |
CAS RN |
117043-86-4 |
Source
|
Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.